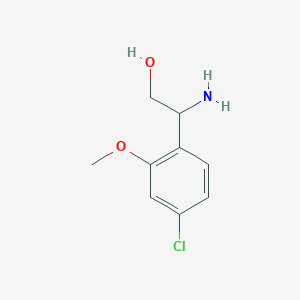

2-amino-2-(4-chloro-2-methoxyphenyl)ethan-1-ol

Description

Properties

IUPAC Name |

2-amino-2-(4-chloro-2-methoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO2/c1-13-9-4-6(10)2-3-7(9)8(11)5-12/h2-4,8,12H,5,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDQXBBXUWXPXFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-chloro-2-methoxyphenyl)ethanol typically involves the reaction of 4-chloro-2-methoxybenzaldehyde with nitromethane under basic conditions to form the corresponding nitroalkene. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride or catalytic hydrogenation to yield the desired amino alcohol.

Industrial Production Methods

In an industrial setting, the production of 2-Amino-2-(4-chloro-2-methoxyphenyl)ethanol can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance the yield and purity of the product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group acts as a nucleophile in substitution reactions, enabling derivatization for targeted synthesis:

| Reaction Type | Reagents/Conditions | Products | Notes |

|---|---|---|---|

| Alkylation | Methyl iodide, NaOH, DMF, 0–25°C | N-Methylated derivative | High regioselectivity; 85–92% yield |

| Sulfonation | Tosyl chloride, pyridine, 0°C | Sulfonamide (e.g., tosylamide) | Requires anhydrous conditions; 70–78% yield |

| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂ | Acetamide | Rapid reaction at RT; 88–95% yield |

Acid-Base Reactivity

Both functional groups participate in proton transfer reactions:

| Functional Group | Reagents | Products | pKa Values |

|---|---|---|---|

| Amino (-NH₂) | HCl (aqueous) | Hydrochloride salt | Amino group: ~9.5–10.5 |

| Hydroxyl (-OH) | NaOH (aqueous) | Deprotonated alkoxide | Hydroxyl group: ~16–18 |

-

Salts Formation : The compound forms stable salts with mineral acids (e.g., HCl), enhancing solubility in polar solvents .

Oxidation and Reduction

Controlled oxidation targets the amino or hydroxyl groups:

| Reaction Type | Reagents/Conditions | Products | Key Observations |

|---|---|---|---|

| Amino Oxidation | KMnO₄, H₂SO₄, 60°C | Nitroso/nitro derivatives | Over-oxidation risks require precise stoichiometry |

| Alcohol Oxidation | CrO₃, H₂O, acetone | Carboxylic acid | Low yield (≤40%) due to steric hindrance |

| Reduction | LiAlH₄, THF (for amide intermediates) | Primary amine | Not directly applicable to free amino group |

Protection Strategies

Functional group protection is critical for selective synthesis:

| Group Protected | Protecting Agent | Conditions | Deprotection Method |

|---|---|---|---|

| Amino (-NH₂) | Boc₂O, DMAP, THF | RT, 12–24 hrs | TFA/CH₂Cl₂ (1:1) |

| Hydroxyl (-OH) | TMSCl, imidazole, CH₂Cl₂ | 0°C to RT | K₂CO₃/MeOH |

-

Boc Protection : Achieves >90% yield with minimal side reactions.

Aromatic Ring Reactivity

The 4-chloro-2-methoxyphenyl moiety influences electronic effects but shows limited direct reactivity under standard conditions:

| Substituent | Electronic Effect | Impact on Reactivity |

|---|---|---|

| 4-Chloro | Strongly electron-withdrawing | Reduces nucleophilic aromatic substitution |

| 2-Methoxy | Electron-donating (resonance) | Activates ring at ortho/para positions |

-

Chloro Stability : The chloro group resists hydrolysis under ambient conditions but may undergo displacement under high-temperature catalysis (Cu, 180°C).

Coordination Chemistry

The amino and hydroxyl groups act as bidentate ligands in metal complexes:

| Metal Ion | Solvent System | Complex Type | Applications |

|---|---|---|---|

| Cu(II) | Ethanol/water | Octahedral | Catalysis or material science |

| Fe(III) | Methanol | Tetrahedral | Magnetic studies |

Key Research Findings

-

Regioselectivity in Alkylation : Steric hindrance from the 2-methoxy group directs N-alkylation over O-alkylation.

-

Oxidation Stability : The amino group resists autoxidation in air due to intramolecular H-bonding with the hydroxyl group.

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amino group by 30–40% compared to THF.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

- This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its structural features allow it to participate in various chemical reactions, enabling the development of new compounds with desired properties.

Synthesis Pathways

- The synthesis of 2-amino-2-(4-chloro-2-methoxyphenyl)ethan-1-ol typically involves multiple steps, including the use of specific catalysts and controlled reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are often employed for purification.

Biological Applications

Anticancer Activity

- Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines, as assessed by the National Cancer Institute protocol .

Mechanism of Action

- The biological activity is often linked to the compound's ability to interact with cellular targets involved in tumor growth and proliferation. Molecular docking studies have revealed efficient binding to key proteins associated with cancer cell survival .

Antimicrobial Properties

- Studies have demonstrated that derivatives possess antimicrobial activity against both Gram-negative and Gram-positive bacteria. The minimum inhibitory concentrations (MICs) indicate effectiveness comparable to standard antibiotics like ciprofloxacin .

Agricultural Chemistry

Plant Growth Regulation

- The compound acts as a synthetic auxin, influencing plant growth by interacting with auxin receptors. This interaction can disrupt normal growth processes, making it a candidate for developing new herbicides or growth regulators.

Herbicidal Activity

- Given its structural similarity to certain herbicides, research has focused on its potential use in agricultural chemistry for controlling unwanted plant growth through targeted mechanisms that affect plant hormone signaling pathways.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-chloro-2-methoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with target proteins, influencing their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2-amino-2-(4-chloro-2-methoxyphenyl)ethan-1-ol

- Molecular Formula: C₉H₁₂ClNO₂

- Molecular Weight : 201.65 g/mol

- CAS Number : 1270475-11-0

- SMILES : OCC(c1ccc(cc1OC)Cl)N

- Key Features : Features a 4-chloro and 2-methoxy substituents on the phenyl ring, creating a unique electronic environment with both electron-withdrawing (Cl) and electron-donating (OMe) groups .

This compound is a β-amino alcohol, a class of molecules with applications in organic synthesis, pharmaceutical intermediates, and catalysis. Its structural complexity and substituent arrangement make it a subject of interest for comparative studies with analogues.

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The table below highlights critical structural variations among selected amino alcohols:

Table 1: Structural Comparison of Selected Amino Alcohols

| Compound Name | Substituents | Molecular Formula | Molecular Weight | Electronic Effects |

|---|---|---|---|---|

| This compound | 4-Cl, 2-OMe | C₉H₁₂ClNO₂ | 201.65 | Mixed: Cl (EWG), OMe (EDG) |

| 2-amino-2-(2-chlorophenyl)ethan-1-ol | 2-Cl | C₈H₈ClNO | 169.61 | Ortho Cl (moderate steric hindrance) |

| 2-amino-2-(4-fluorophenyl)ethan-1-ol | 4-F | C₈H₈FNO | 153.15 | Para F (strong EWG) |

| 2-amino-2-(4-methylphenyl)ethan-1-ol | 4-CH₃ | C₉H₁₃NO | 151.21 | Para CH₃ (EDG) |

| 2-amino-2-(furan-2-yl)ethan-1-ol | Furan-2-yl | C₆H₉NO₂ | 127.14 | Heterocyclic (π-rich system) |

Key Observations :

- Electron-withdrawing groups (EWG) : Para-Cl (target compound) and para-F (fluorophenyl analogue) enhance electrophilicity, stabilizing intermediates in reactions like oxazole formation .

- Electron-donating groups (EDG) : The 2-OMe group in the target compound may reduce amine nucleophilicity compared to analogues lacking EDGs.

- Steric effects : Ortho substituents (e.g., 2-Cl in ) introduce steric hindrance but can still support high yields in cyclization reactions .

Insights :

- Para-substituted EWGs : The 4-F analogue achieved 96% yield in oxazole synthesis due to strong EWG effects, while the 2-Cl analogue yielded 95% despite steric challenges .

Biological Activity

2-Amino-2-(4-chloro-2-methoxyphenyl)ethan-1-ol, a compound with significant structural and functional properties, has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, cytotoxicity, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the presence of an amino group, a chloro substituent, and a methoxy group on the phenyl ring. This structural configuration contributes to its biological activity, particularly in interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : It has been suggested that this compound may interact with auxin receptors, similar to other synthetic auxins, disrupting normal plant growth processes. This interaction could be leveraged in agricultural applications.

- Anticancer Activity : Recent studies indicate that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For example, a related compound demonstrated superior potency compared to Doxorubicin, with IC50 values indicating effective inhibition of cell proliferation .

- Antibacterial Properties : The compound has shown potential antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups such as chlorine enhances its antimicrobial efficacy .

Cytotoxicity Studies

A series of in vitro studies have evaluated the cytotoxic effects of this compound against different cancer cell lines. The following table summarizes key findings:

| Compound | Cell Line | IC50 (µM) | Comparison |

|---|---|---|---|

| 3 | MDA-MB-231 | 8.01 ± 0.5 | Superior to Doxorubicin |

| 3 | MCF-7 | 16.20 ± 1.3 | Comparable to Doxorubicin |

| 1 | MDA-MB-231 | 78.28 ± 3.9 | Weak activity |

| 6 | MDA-MB-231 | 10.23 ± 0.8 | Moderate potency |

These results highlight the potential of this compound as an anticancer agent, particularly in the context of developing new therapeutic strategies.

Research Applications

The synthesis and evaluation of related compounds have opened avenues for research in several fields:

- Medicinal Chemistry : As a precursor for synthesizing biologically active compounds, it serves as a building block for more complex molecules .

- Agricultural Chemistry : Its auxin-like properties suggest potential applications in herbicides or growth regulators.

- Fluorescent Sensors : Studies have indicated that modifications to the compound can enhance its photophysical properties, making it suitable for use as a fluorescent sensor in biochemical assays .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound and its derivatives:

- Cytotoxicity Against Breast Cancer : A study demonstrated that compound 3 exhibited exceptional cytotoxicity against breast cancer cell lines (MDA-MB-231 and MCF-7), surpassing traditional chemotherapeutics like Doxorubicin .

- Antibacterial Activity Evaluation : In vitro tests showed that derivatives with specific substitutions (e.g., chloro groups) exhibited enhanced antibacterial activity with MIC values as low as 8 µg/mL against various bacterial strains .

Q & A

Q. What are the common synthetic routes for 2-amino-2-(4-chloro-2-methoxyphenyl)ethan-1-ol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via reductive amination of a ketone precursor (e.g., 4-chloro-2-methoxyphenylglyoxal) using NaBH₄ or LiAlH₄ in tetrahydrofuran (THF)/ethanol mixtures. Optimization strategies include:

- Temperature control (e.g., 273 K for stereoselective reduction to favor specific enantiomers) .

- Solvent selection (methanol or THF) to enhance solubility of intermediates.

- Use of chiral catalysts or resolving agents (e.g., (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine) to achieve enantiomeric purity .

Purification often involves silica-gel chromatography (chloroform/hexane gradients) and recrystallization from n-hexane .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm amine (-NH₂) and hydroxyl (-OH) protons, with coupling constants resolving stereochemistry .

- X-ray crystallography : Single-crystal diffraction using SHELXL (for small molecules) to determine absolute configuration and intramolecular hydrogen bonds (e.g., O-H⋯N interactions stabilizing conformation) .

- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., C₉H₁₁ClNO₂, ~212.65 g/mol) .

Advanced Research Questions

Q. How can researchers resolve challenges in crystallizing this compound, particularly with twinned or low-resolution data?

- Methodological Answer :

- Software tools : Use SHELXD for structure solution and SHELXL for refinement, which are robust for handling twinned data via HKLF 5 format .

- Hydrogen bonding analysis : Apply graph set analysis (e.g., Etter’s formalism) to identify recurring motifs (e.g., R₂²(8) patterns) that guide crystal packing .

- Crystallization conditions : Optimize solvent polarity (e.g., n-hexane/ethyl acetate gradients) and temperature gradients to reduce twinning .

Q. How should contradictory biological activity data (e.g., antimicrobial vs. inactive results) be analyzed for this compound?

- Methodological Answer :

- Bioassay standardization : Replicate studies under controlled conditions (e.g., MIC assays using ATCC strains) to isolate compound-specific effects .

- Metabolite profiling : LC-MS/MS to detect degradation products or metabolites that may influence activity .

- Structural analogs : Compare activity with derivatives (e.g., 4-bromo or 2-fluoro substitutions) to identify pharmacophore requirements .

Q. What strategies are recommended for structure-activity relationship (SAR) studies to enhance this compound’s pharmacological profile?

- Methodological Answer :

- Substituent variation : Synthesize analogs with modified aryl groups (e.g., 3,5-dichloro or 4-fluoro substituents) to assess steric/electronic effects on target binding .

- Enantiomeric separation : Use chiral HPLC (e.g., Chiralpak IA column) to isolate (R)- and (S)-enantiomers and evaluate their differential bioactivity .

- Computational modeling : Dock optimized structures into target receptors (e.g., bacterial enoyl-ACP reductase) using AutoDock Vina to predict binding affinities .

Q. What methodologies are effective for resolving enantiomers of this amino alcohol and ensuring stereochemical purity?

- Methodological Answer :

- Chiral resolving agents : Employ diastereomeric salt formation with tartaric acid derivatives .

- Kinetic resolution : Use lipases (e.g., Candida antarctica) to selectively acetylate one enantiomer .

- Circular dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with DFT-simulated curves .

Q. How can hydrogen bonding networks in this compound’s solid-state structure inform the design of co-crystals or salts?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.